molecular formula C8H14N2O B060428 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine CAS No. 162739-94-8

1-(2-isopropyloxazol-4-yl)-N-methylmethanamine

Cat. No. B060428
M. Wt: 154.21 g/mol
InChI Key: QXQDZYDKVWYMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is a chemical compound that has diverse applications in scientific research. It is an organic molecule that belongs to the class of amines and is characterized by its unique chemical structure.

Mechanism Of Action

The mechanism of action of 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is not fully understood. However, it is known to act as a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. Activation of the α7nAChR by 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which modulate various physiological processes.

Biochemical And Physiological Effects

1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has diverse biochemical and physiological effects, depending on the dose and duration of exposure. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in various animal models. It also exhibits neuroprotective effects and has been shown to reduce the damage caused by ischemic stroke and traumatic brain injury. Additionally, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.

Advantages And Limitations For Lab Experiments

1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has several advantages and limitations for lab experiments. One of its main advantages is its selectivity for the α7nAChR, which allows for the specific investigation of this receptor's function. It also has a high affinity for the receptor, which makes it an ideal research tool for studying the receptor's pharmacology. However, its limited solubility in water and other common solvents can pose a challenge in experimental design. Additionally, its high cost and complex synthesis method can limit its accessibility to researchers.

Future Directions

There are several future directions for research on 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine. One area of interest is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the mechanism of action of the α7nAChR and its role in various pathological processes. Finally, the development of new synthetic methods and analogs of 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine could provide new insights into its pharmacology and potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-isopropyloxazol-4-yl)-N-methylmethanamine is a unique chemical compound with diverse applications in scientific research. Its selectivity for the α7nAChR makes it an ideal research tool for investigating the function of this receptor and its role in various physiological and pathological processes. Despite its limitations, it has the potential to provide new insights into the development of new drugs for the treatment of neurological disorders.

Scientific Research Applications

1-(2-isopropyloxazol-4-yl)-N-methylmethanamine has various applications in scientific research, including neuroscience, pharmacology, and medicinal chemistry. It is used as a research tool to investigate the function of different neurotransmitter receptors and their role in various physiological processes. It is also used as a pharmacological agent to study the effects of drugs on the central nervous system. Additionally, it is used in medicinal chemistry to develop new drugs for the treatment of various neurological disorders.

properties

CAS RN

162739-94-8

Product Name

1-(2-isopropyloxazol-4-yl)-N-methylmethanamine

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-methyl-1-(2-propan-2-yl-1,3-oxazol-4-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3

InChI Key

QXQDZYDKVWYMQB-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=CO1)CNC

Canonical SMILES

CC(C)C1=NC(=CO1)CNC

synonyms

4-Oxazolemethanamine,N-methyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 40% aqueous methylamine (100 mL) was added dropwise a suspension of 4-chloromethyl-2-isopropyloxazole (4.20 g, 0.0263 mol) in p-dioxane/H2O (1:1 (v/v), 20 mL) over a 25 min period. After stirring for 45 min at ambient temperature, the volume was reduced to ca. 50 mL by rotary evaporation in vacuo, and NaCl was added. The aqueous was extracted with CHCl3 (4×100 mL), and the combined extract was dried over Na2SO4 and concentrated in vacuo. The resulting brown liquid was chromatographed on a 200 g SiO2 flash column with 2% iPrNH2 /CH2Cl2 followed by a gradient of iPrNH2 /MeOH/CH2Cl2 (0.5:2:97.5, 0.5:4:95.5). Concentration in vacuo of the product-containing fractions afforded the desired compound as a golden oil (2.89 g, 0.0187 mol, 71%): 1H NMR (CDCl3) δ1.33 (d, J=6.9 Hz, 6H), 2.46 (s, 3H), 2.99-3.14 (m, 1H), 3.64 (s, 2H), 7.42 (s, 1H). Mass spectrum: (M+H)+ =155, (M+NH4)+ =172.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
71%

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